

# Assessing the Translational Potential of GSK1521498: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: GSK1521498 free base  
(hydrochloride)

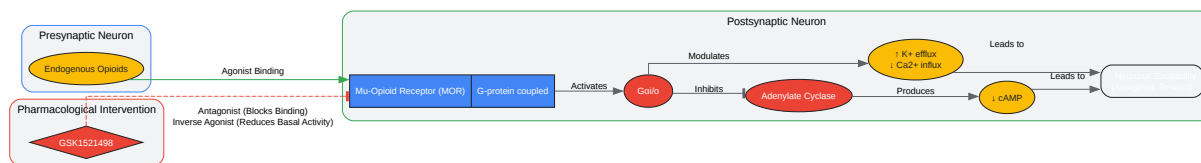
Cat. No.: B3026538

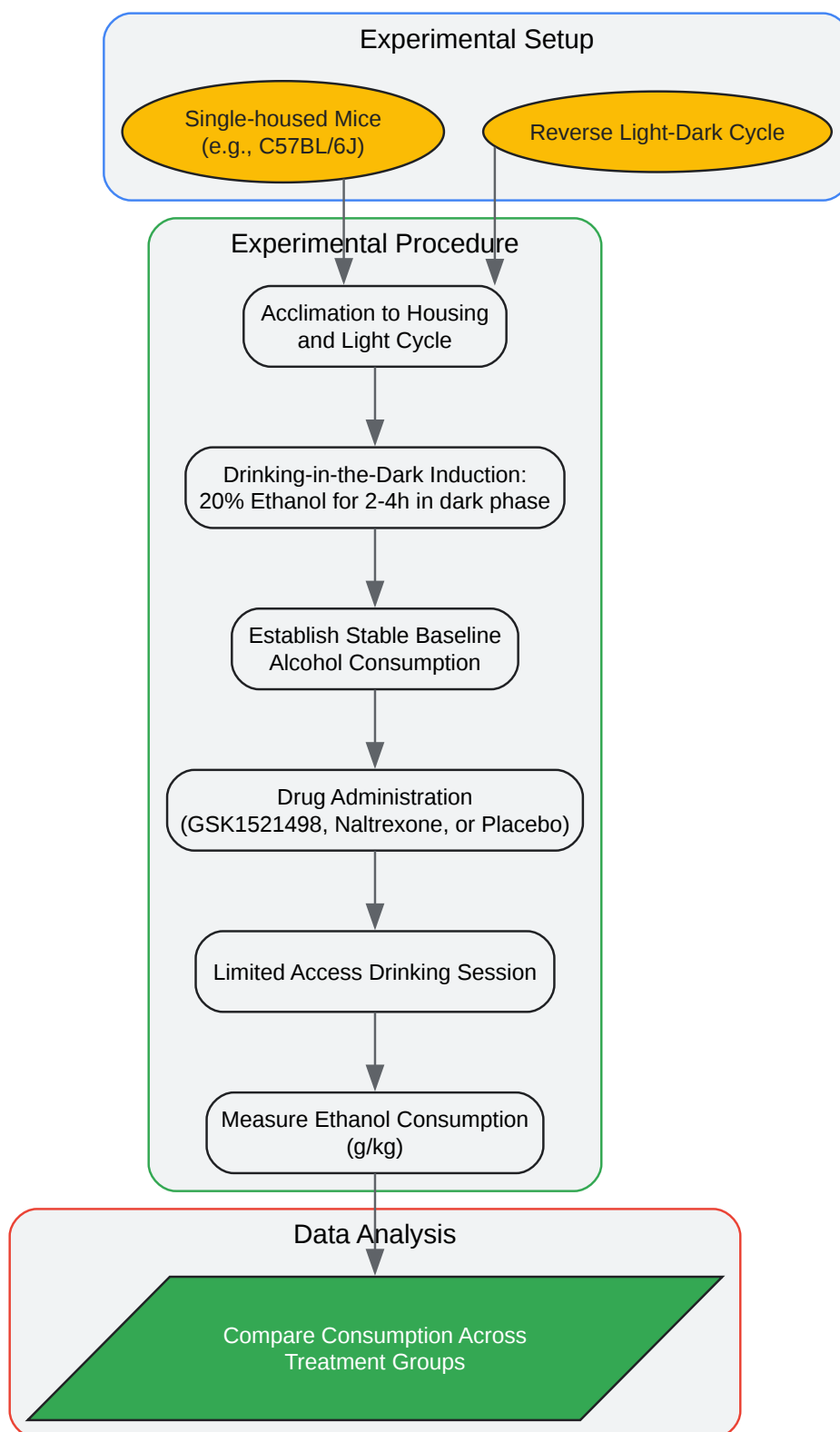
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GSK1521498, a novel mu-opioid receptor (MOR) antagonist, has demonstrated significant potential in preclinical and clinical studies for the treatment of disorders related to compulsive consumption, such as alcohol dependence and binge eating. This guide provides a comprehensive comparison of GSK1521498 with the established MOR antagonist, naltrexone, and delves into the experimental data and methodologies that underpin its translational promise from animal models to human applications.

## Mechanism of Action: Beyond Simple Antagonism

GSK1521498 distinguishes itself from other MOR antagonists through its unique pharmacological profile. While it effectively blocks the mu-opioid receptor, it also exhibits properties of an inverse agonist. This means that in addition to preventing the binding of opioid agonists, GSK1521498 can also reduce the basal or constitutive activity of the receptor. This dual action is hypothesized to contribute to its enhanced efficacy in reducing reward-seeking behaviors.





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